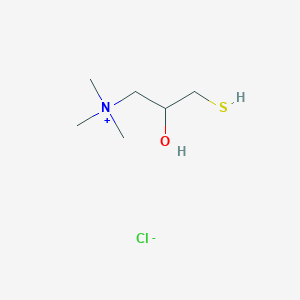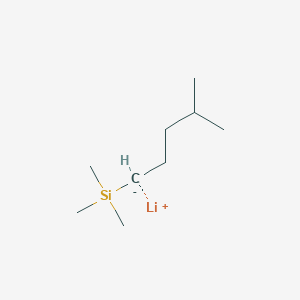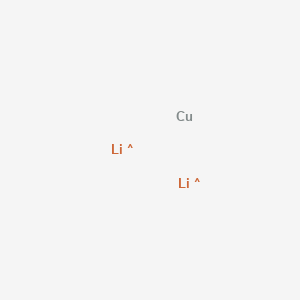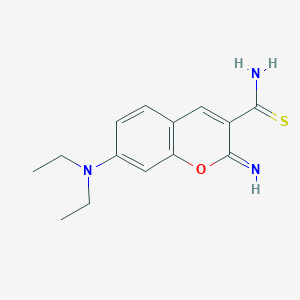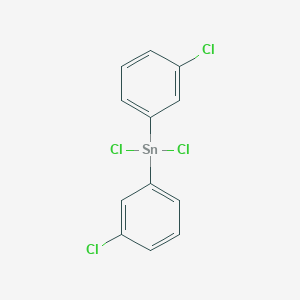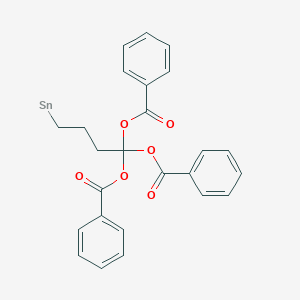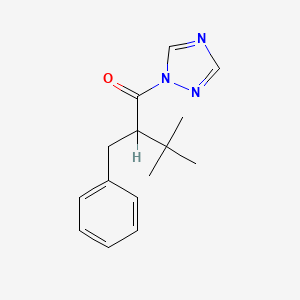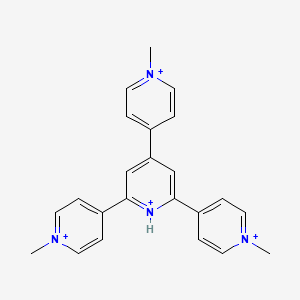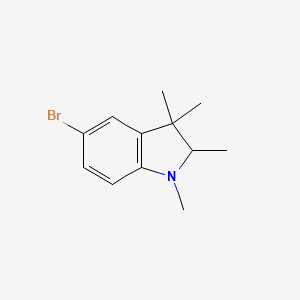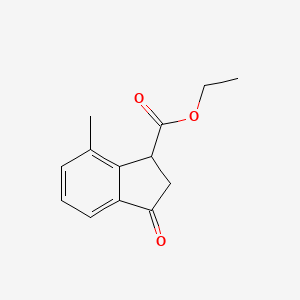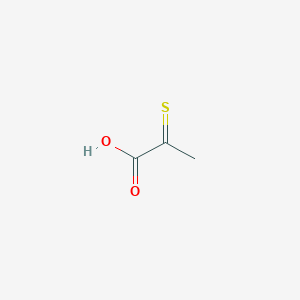![molecular formula C26H26O4 B14311218 1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) CAS No. 114468-34-7](/img/structure/B14311218.png)
1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including organic electronics and materials science. Its unique structure, featuring a central phenylene core with ethene linkages and dimethoxybenzene substituents, imparts distinctive chemical and physical properties.
準備方法
The synthesis of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 1,3-phenylenediacetic acid and 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene).
化学反応の分析
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
科学的研究の応用
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Catalysis: The compound is investigated for its catalytic properties in various organic transformations.
作用機序
The mechanism of action of 1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) involves its interaction with molecular targets through its aromatic and ethene moieties. These interactions can modulate electronic properties and influence reactivity. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its function in organic electronics and catalysis.
類似化合物との比較
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene) can be compared with similar compounds such as:
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene): This compound has a similar structure but with a different substitution pattern on the phenylene core, leading to variations in electronic properties.
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dimethoxybenzene):
1,1’-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dihydroxybenzene):
特性
CAS番号 |
114468-34-7 |
|---|---|
分子式 |
C26H26O4 |
分子量 |
402.5 g/mol |
IUPAC名 |
4-[2-[3-[2-(3,4-dimethoxyphenyl)ethenyl]phenyl]ethenyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-27-23-14-12-21(17-25(23)29-3)10-8-19-6-5-7-20(16-19)9-11-22-13-15-24(28-2)26(18-22)30-4/h5-18H,1-4H3 |
InChIキー |
YHUHHWLPMHNSOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


